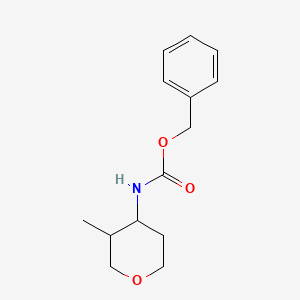
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with the molecular formula C14H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 3-methyltetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of certain pesticides and pharmaceuticals that target acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with a benzyl group and a carbamate group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Uniqueness
Benzyl (3-methyltetrahydro-2H-pyran-4-yl)carbamate is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from simpler carbamates.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-(3-methyloxan-4-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16) |
InChI Key |
LPCZQVCPPSYMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















